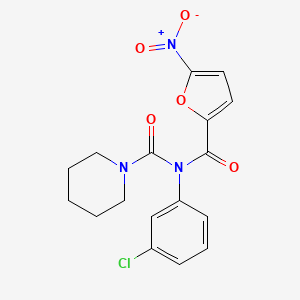
N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3O5 and its molecular weight is 377.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring, a chlorophenyl group, and a nitrofuran moiety, characterized by the following chemical structure:
- Chemical Formula : C14H12ClN3O4
- Molecular Weight : 307.71 g/mol
This structural complexity is significant as it may influence the compound's interaction with biological targets, including enzymes and receptors.
Enzyme Inhibition
This compound is believed to modulate enzyme activity by inhibiting substrate access at active sites. This mechanism is common among compounds with similar structures that have shown anti-mycobacterial properties, suggesting potential therapeutic applications against resistant strains of bacteria.
Antifungal Activity
Research indicates that derivatives of piperidine compounds exhibit antifungal properties, particularly against pathogens like Candida auris. These derivatives can disrupt fungal cell membranes and induce apoptosis, highlighting their potential as novel antifungal agents . The specific activity of this compound against fungal strains remains to be fully elucidated but is a promising area for future research.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Unique Characteristics | Biological Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide | Similar piperidine and nitrofuran moieties | Different chlorination pattern affecting reactivity | Potential anti-mycobacterial activity |
| 5-Nitrofurfural | Contains a furan ring with a nitro group | Simpler structure; used in food preservation | Antimicrobial properties |
| Piperazine derivatives | Contain piperazine rings | Varying substituents lead to different pharmacological profiles | Diverse therapeutic effects |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the promising bioactivity of compounds related to this class. For instance:
- Antifungal Efficacy : A study demonstrated that piperidine derivatives could effectively inhibit Candida auris with MIC values ranging from 0.24 to 0.97 μg/mL, showcasing their potential as antifungal agents .
- Anti-cancer Potential : Another investigation found that nitrofuran derivatives exhibited significant anticancer activity against various human cancer cell lines, reinforcing the therapeutic potential of compounds containing nitrofuran moieties .
- Pharmacokinetic Studies : Molecular dynamics simulations have been employed to predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity) of related compounds, which are essential for understanding how modifications can enhance biological activity.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c18-12-5-4-6-13(11-12)20(17(23)19-9-2-1-3-10-19)16(22)14-7-8-15(26-14)21(24)25/h4-8,11H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJDJAHQPGOGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














